![molecular formula C16H13BrF3NOS B2543436 N-{2-[(4-bromofenil)sulfanyl]etil}-3-(trifluorometil)benzamida CAS No. 338956-08-4](/img/structure/B2543436.png)
N-{2-[(4-bromofenil)sulfanyl]etil}-3-(trifluorometil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromophenyl group, a sulfanylethyl chain, and a trifluoromethyl-substituted benzamide moiety
Aplicaciones Científicas De Investigación
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Sulfanylethyl Chain Introduction: The bromophenyl intermediate is then reacted with an appropriate thiol compound to introduce the sulfanylethyl chain.
Formation of the Benzamide Moiety: The final step involves the reaction of the sulfanylethyl intermediate with a trifluoromethyl-substituted benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-chlorophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
- N-[2-(4-fluorophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
- N-[2-(4-methylphenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NOS/c17-13-4-6-14(7-5-13)23-9-8-21-15(22)11-2-1-3-12(10-11)16(18,19)20/h1-7,10H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVIUVUVTZVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
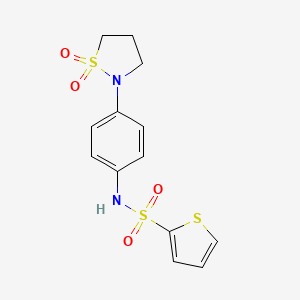
![N-(3-fluoro-4-methylphenyl)-2-({2-methyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2543354.png)
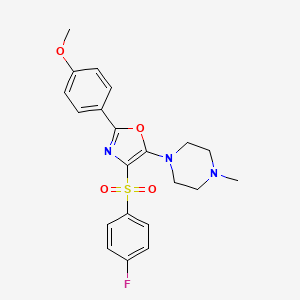
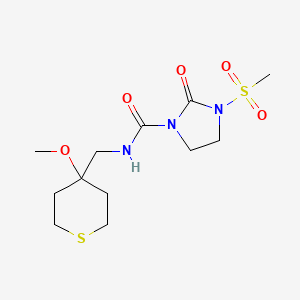
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
![4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2543362.png)
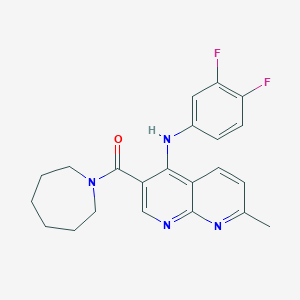
![N-(1,3-thiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine-4-carboxamide](/img/structure/B2543365.png)
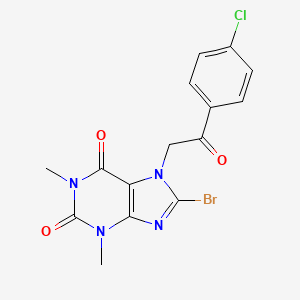
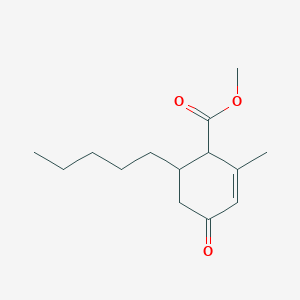
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)
